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molecular formula C10H10O2 B027290 2-Benzylacrylic Acid CAS No. 5669-19-2

2-Benzylacrylic Acid

Cat. No. B027290
M. Wt: 162.18 g/mol
InChI Key: RYNDYESLUKWOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091354B2

Procedure details

Triethylamine (3.10 mL, 0.022 mol, 1.2 eq) was added to a suspension of glycine ethyl ester hydrochloride (2.84 g, 0.020 mol, 1.1 eq) in anhydrous dichloromethane (100 mL) (see FIG. 6). The mixture was stirred for 15 min at room temperature and then cooled to 0° C. (ice bath). Compound 17 (3 g, 0.018 mol, 1 eq) and dicyclohexylcarbodiimide (4.19 g, 0.020 mol, 1.1 eq) were added successively to the reaction mixture which was stirred at room temperature for 17 h. The precipitate (dicyclohexylurea and triethylamine hydrochloride) was collected by filtration. The filtrate was washed successively with a saturated aqueous solution of sodium bicarbonate (100 mL), 1N aqueous solution of HCl (100 mL), brine (100 mL) and was then dried over sodium sulfate. Evaporation of the solvent afforded an oil which was purified by column chromatography (eluent:hexane/EtOAc=8:2). The desired product 18 was obtained as a solid (3.79 g, 83%). Rf=0.14 (hexane/EtOAc=7:3). m.p. 51° C. 1H NMR δ (CDCl3) 1.25 (t, 3H), 3.65 (s, 2H), 4.05 (d, 2H), 4.20 (q, 2H), 5.30 (s, 1H), 5.85 (s, 1H), 6.30 (s, 1H), 7.15–7.35 (m, 5H). [M+H]+ 248.0, tR=3.03 min; purity: 99.5%.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.19 g
Type
reactant
Reaction Step Two
Name
Yield
83%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[CH2:9]([O:11][C:12](=[O:15])[CH2:13][NH2:14])[CH3:10].[CH2:16]=[C:17]([CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:18](O)=[O:19].C1(N=C=NC2CCCCC2)CCCCC1>ClCCl>[CH2:9]([O:11][C:12](=[O:15])[CH2:13][NH:14][C:18](=[O:19])[C:17](=[CH2:16])[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.84 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C=C(C(=O)O)CC1=CC=CC=C1
Name
Quantity
4.19 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. (ice bath)
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 17 h
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The precipitate (dicyclohexylurea and triethylamine hydrochloride) was collected by filtration
WASH
Type
WASH
Details
The filtrate was washed successively with a saturated aqueous solution of sodium bicarbonate (100 mL), 1N aqueous solution of HCl (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
afforded an oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (eluent:hexane/EtOAc=8:2)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(CNC(C(CC1=CC=CC=C1)=C)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.79 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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